![molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4](/img/new.no-structure.jpg)
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a quinazoline core with an ethylanilino group, making it a subject of interest in various fields of study.
Wissenschaftliche Forschungsanwendungen
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in the treatment of certain diseases, owing to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Vorbereitungsmethoden
The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ringIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2-thione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylanilino group can be replaced with other nucleophiles under appropriate conditions.
Wirkmechanismus
The mechanism of action of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione can be compared with other similar compounds, such as:
1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester: This compound shares a similar ethylanilino group but differs in its core structure, which includes a cyclobutenyl and piperidinecarboxylic acid ester.
Other quinazoline derivatives: These compounds may have different substituents on the quinazoline ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
440334-13-4 |
|---|---|
Molekularformel |
C19H22N4S |
Molekulargewicht |
338.47 |
IUPAC-Name |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
InChI-Schlüssel |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


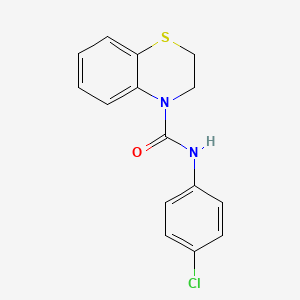
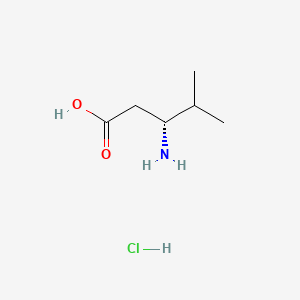
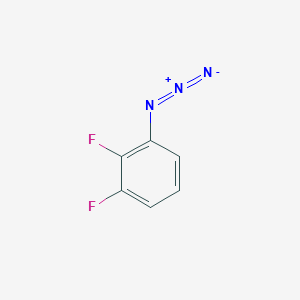
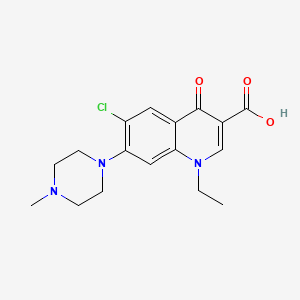

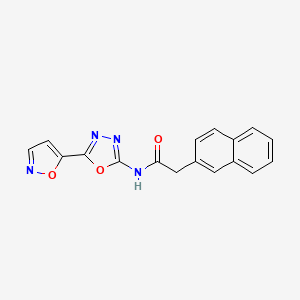
![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
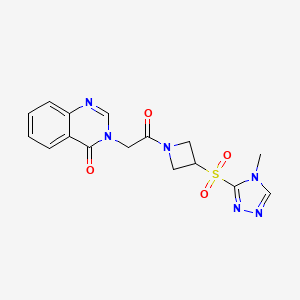
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)
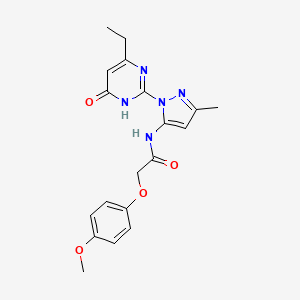
![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)
![5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2778168.png)
